Cas no 207119-82-2 (Benzonitrile, 4-(3-furanyl)-)
Benzonitrile, 4-(3-furanyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 4-(3-furanyl)-
- EN300-745798
- SCHEMBL7407696
- 4-(furan-3-yl)benzonitrile
- 207119-82-2
- LJQWJKTWCIDGHB-UHFFFAOYSA-N
- 3-(4-cyanophenyl)-furan
-
- Inchi: 1S/C11H7NO/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H
- InChI Key: LJQWJKTWCIDGHB-UHFFFAOYSA-N
- SMILES: O1C=CC(=C1)C1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 169.05281
- Monoisotopic Mass: 169.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 36.9Ų
Experimental Properties
- PSA: 36.93
Benzonitrile, 4-(3-furanyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-745798-1.0g |
4-(furan-3-yl)benzonitrile |
207119-82-2 | 95% | 1.0g |
$986.0 | 2024-05-23 | |
| Enamine | EN300-745798-0.05g |
4-(furan-3-yl)benzonitrile |
207119-82-2 | 95% | 0.05g |
$827.0 | 2024-05-23 | |
| Enamine | EN300-745798-0.1g |
4-(furan-3-yl)benzonitrile |
207119-82-2 | 95% | 0.1g |
$867.0 | 2024-05-23 | |
| Enamine | EN300-745798-0.25g |
4-(furan-3-yl)benzonitrile |
207119-82-2 | 95% | 0.25g |
$906.0 | 2024-05-23 | |
| Enamine | EN300-745798-0.5g |
4-(furan-3-yl)benzonitrile |
207119-82-2 | 95% | 0.5g |
$946.0 | 2024-05-23 | |
| Enamine | EN300-745798-2.5g |
4-(furan-3-yl)benzonitrile |
207119-82-2 | 95% | 2.5g |
$1931.0 | 2024-05-23 | |
| Enamine | EN300-745798-5.0g |
4-(furan-3-yl)benzonitrile |
207119-82-2 | 95% | 5.0g |
$2858.0 | 2024-05-23 | |
| Enamine | EN300-745798-10.0g |
4-(furan-3-yl)benzonitrile |
207119-82-2 | 95% | 10.0g |
$4236.0 | 2024-05-23 |
Benzonitrile, 4-(3-furanyl)- Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Benzonitrile, 4-(3-furanyl)-
Recent Advances in the Study of Benzonitrile, 4-(3-furanyl)- (CAS: 207119-82-2): A Comprehensive Research Brief
Benzonitrile, 4-(3-furanyl)- (CAS: 207119-82-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring both a benzonitrile and a furan moiety, has been the subject of recent investigations due to its potential applications in drug discovery and development. The unique structural features of this molecule make it a promising scaffold for the design of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Recent studies have focused on the synthesis and characterization of Benzonitrile, 4-(3-furanyl)-, with particular attention to its physicochemical properties and biological activities. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structure and purity of this compound. Computational modeling studies have also provided insights into its molecular interactions and potential binding modes with biological targets.
In pharmacological research, Benzonitrile, 4-(3-furanyl)- has shown promising activity as a modulator of specific enzyme systems. Preliminary in vitro studies indicate its potential as an inhibitor of certain kinases involved in cell signaling pathways. The compound's ability to interact with these molecular targets suggests possible applications in the treatment of proliferative disorders, though further validation is required to establish its therapeutic potential.
The metabolic stability and pharmacokinetic properties of Benzonitrile, 4-(3-furanyl)- have been investigated in recent preclinical studies. Researchers have examined its absorption, distribution, metabolism, and excretion profiles using advanced analytical techniques such as LC-MS/MS. These studies are crucial for understanding the compound's drug-like properties and for guiding future structural modifications to optimize its pharmacological profile.
Recent patent literature reveals growing commercial interest in derivatives of Benzonitrile, 4-(3-furanyl)-, particularly in the context of combination therapies. Several pharmaceutical companies have filed patents covering novel formulations and methods of use for this compound class, indicating its potential transition from research to development stages. However, comprehensive toxicological evaluations and clinical trials will be necessary to fully assess its safety and efficacy profile.
Future research directions for Benzonitrile, 4-(3-furanyl)- include structure-activity relationship studies to identify more potent analogs, investigation of its mechanism of action at the molecular level, and exploration of its potential in combination therapies. The compound's versatility as a chemical building block also makes it valuable for medicinal chemistry programs aimed at developing new chemical entities with improved therapeutic indices.
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